molecular formula C11H7Cl3N2O2 B2543565 3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 478262-52-1

3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No. B2543565
CAS RN: 478262-52-1
M. Wt: 305.54
InChI Key: MWELORGSKQVOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide, also known as DCMOB, is a small molecule that is used in scientific research due to its biochemical and physiological effects. DCMOB has been studied in various fields such as drug discovery, pharmacology, and biochemistry. DCMOB has a wide range of applications in laboratory experiments, and its advantages and limitations are discussed in Additionally, the synthesis method of DCMOB, its mechanism of action, and its biochemical and physiological effects are discussed. Furthermore, potential future directions of research involving DCMOB are presented.

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

A study detailing the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, sheds light on their impact on drug markets and their potential for abuse. This research emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and suggests pre-emptive research to ensure new substances are detected early in toxicological samples (Sharma et al., 2018).

Antimicrobial Applications of 1,2-Oxazol Compounds

Research into the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from reactions involving chloral with substituted anilines, provides valuable insights into the potential antimicrobial applications of compounds with 1,2-oxazol moieties. This work highlights the diversity of products obtainable from chloral and amines reactions and the potential biomedical applications of these compounds (Issac & Tierney, 1996).

Potential as Antipsychotic Agents

A study on JL13, a pyridobenzoxazepine compound, reviews its behavioral properties and potential as an atypical antipsychotic agent. Similar to clozapine, JL13 does not induce catalepsy and antagonizes certain psychotic behaviors in animal models, suggesting its promise for treating psychotic disorders (Bruhwyler et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it could pose a risk of inhalation. If it’s a strong acid or base, it could pose a risk of burns .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in medicine or materials science. Additionally, researchers could explore methods to synthesize the compound more efficiently or with fewer byproducts .

properties

IUPAC Name

3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O2/c1-5-9(14)11(18-16-5)15-10(17)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWELORGSKQVOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Reactant of Route 6
Reactant of Route 6
3,4-dichloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.